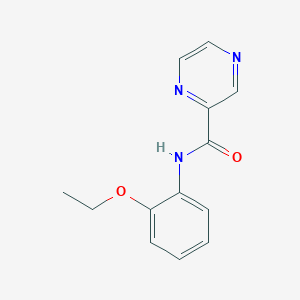

N-(2-ethoxyphenyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethoxyphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-12-6-4-3-5-10(12)16-13(17)11-9-14-7-8-15-11/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGSQBIVZAEGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643398 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Modifications of N 2 Ethoxyphenyl Pyrazine 2 Carboxamide

Established Synthetic Routes for Pyrazine-2-carboxamide Scaffold Construction

The construction of the pyrazine-2-carboxamide scaffold is a critical precursor to the synthesis of the target molecule and its derivatives. Methodologies generally involve either building the pyrazine (B50134) ring with the carboxamide precursor already in place or functionalizing a pre-existing pyrazine ring.

The most direct and widely employed method for synthesizing N-substituted pyrazine-2-carboxamides is the condensation reaction between a pyrazine-2-carboxylic acid derivative and an appropriate amine. nih.govmdpi.com This approach is favored for its efficiency and adaptability.

The typical procedure involves a two-step process:

Activation of the Carboxylic Acid: Pyrazine-2-carboxylic acid is first converted into a more reactive species, most commonly an acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov For example, pyrazine-2-carboxylic acid is refluxed with thionyl chloride in an inert solvent such as toluene (B28343) to yield pyrazine-2-carbonyl chloride. nih.gov

Amide Bond Formation: The resulting pyrazine-2-carbonyl chloride is then reacted with the desired amine—in this case, 2-ethoxyaniline—to form the amide bond. This reaction is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov Alternative coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 4-Dimethylaminopyridine (DMAP) can also be used to facilitate the amide bond formation directly from the carboxylic acid and the amine. mdpi.com

Another established method involves the condensation of pyrazine-2,3-dicarboxylic acid anhydride (B1165640) with various amino compounds, which yields the corresponding N-substituted pyrazine-2-carboxamides. researchgate.net These condensation reactions are fundamental to creating libraries of pyrazine-based compounds for various research applications. nih.gov

Table 1: Common Reagents for Amide Bond Formation

| Step | Reagent/Catalyst | Role | Reference |

|---|---|---|---|

| Acid Activation | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | nih.gov |

| Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride | N/A | |

| Coupling/Condensation | Pyridine | Base, neutralizes HCl byproduct | nih.gov |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent | mdpi.com | |

| 4-Dimethylaminopyridine (DMAP) | Catalyst for DCC coupling | mdpi.com | |

| Triphenylphosphite | Coupling agent | nih.gov |

The pyrazine ring itself is an electron-deficient heterocycle, which dictates its reactivity. acs.org Functionalization can be achieved through various strategies to introduce substituents that can later be manipulated to form the carboxamide group or to build analogues.

Halogenation and Cross-Coupling: The introduction of halogen atoms onto the pyrazine ring provides a handle for further modifications through cross-coupling reactions. acs.org For instance, chloropyrazines can be synthesized and subsequently used in metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings to introduce diverse functional groups. tandfonline.com

Directed ortho-Metalation: Due to the electron-deficient nature of the pyrazine nucleus, electrophilic substitution is often difficult. acs.org Directed ortho-metalation provides an alternative pathway for functionalization. By using directing groups, specific positions on the pyrazine ring can be lithiated or metallated, followed by quenching with an electrophile (like CO₂) to install a carboxylic acid group. acs.orgmdpi.com

Oxidation of Alkylpyrazines: If starting with an alkyl-substituted pyrazine, such as 2-methylpyrazine, the alkyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). sciencemadness.org

Aminodehalogenation: For pyrazine rings already bearing a halogen, nucleophilic substitution reactions can be employed. For example, 3-chloropyrazine-2-carboxamide (B1267238) can react with various amines to displace the chlorine atom, a process known as aminodehalogenation, yielding 3-amino-substituted pyrazine-2-carboxamides. mdpi.comphcog.com

Targeted Synthesis of N-(2-ethoxyphenyl)pyrazine-2-carboxamide

The targeted synthesis of N-(2-ethoxyphenyl)pyrazine-2-carboxamide follows the general and robust condensation methodology. The specific pathway is outlined below:

Starting Materials: The synthesis commences with pyrazine-2-carboxylic acid and 2-ethoxyaniline.

Formation of Acyl Chloride: Pyrazine-2-carboxylic acid is treated with thionyl chloride in a dry, non-polar solvent like toluene and heated under reflux. After the reaction is complete, excess thionyl chloride and solvent are removed under vacuum to yield the crude pyrazine-2-carbonyl chloride. nih.gov

Condensation: The freshly prepared pyrazine-2-carbonyl chloride, dissolved in a dry solvent such as acetone (B3395972) or dichloromethane, is added dropwise to a solution of 2-ethoxyaniline in the presence of a base like pyridine at room temperature. nih.gov The mixture is stirred for a set period to allow the reaction to go to completion.

Workup and Purification: The reaction mixture is typically poured into cold water to precipitate the crude product. The solid N-(2-ethoxyphenyl)pyrazine-2-carboxamide is then collected by filtration, washed, and recrystallized from a suitable solvent like aqueous ethanol (B145695) to achieve the final, purified compound. nih.gov

This synthetic route is highly efficient and allows for the production of the target compound in good yields.

Synthesis of N-(2-ethoxyphenyl)pyrazine-2-carboxamide Analogues and Derivatives

The synthesis of analogues and derivatives of N-(2-ethoxyphenyl)pyrazine-2-carboxamide is readily achievable by modifying either the ethoxyphenyl moiety or the pyrazine ring system, leveraging the synthetic strategies described previously.

A common strategy for creating analogues is to vary the aniline (B41778) component in the condensation reaction. researchgate.net A wide range of commercially available substituted anilines can be used in place of 2-ethoxyaniline to generate a library of compounds with diverse electronic and steric properties on the phenyl ring.

Research has demonstrated the synthesis of numerous N-phenylpyrazine-2-carboxamide derivatives by reacting pyrazine-2-carbonyl chloride with various anilines, including:

Alkylated anilines: 2-methylaniline, 3-methylaniline, 2,6-dimethylaniline. nih.gov

Halogenated anilines: 3-bromoaniline, 4-chloro-3-methylaniline, 3-iodo-4-methylaniline. nih.govmdpi.com

Anilines with electron-withdrawing groups: 3,5-bis(trifluoromethyl)aniline. researchgate.net

The general synthetic procedure remains the same, highlighting the robustness of the condensation reaction for generating structural diversity. mdpi.com Suzuki cross-coupling reactions have also been used on bromo-substituted N-phenylpyrazine-2-carboxamides to introduce further aryl groups. mdpi.com

Table 2: Examples of Synthesized Analogues with Modifications on the Phenyl Moiety

| Pyrazine Core | Aniline Used | Resulting Compound Name | Reference |

|---|---|---|---|

| Pyrazine-2-carbonyl chloride | 3-Methylaniline | N-(3-methylphenyl)pyrazine-2-carboxamide | nih.gov |

| Pyrazine-2-carbonyl chloride | 3-Bromoaniline | N-(3-bromophenyl)pyrazine-2-carboxamide | nih.gov |

| 6-Chloropyrazine-2-carbonyl chloride | 3-Iodo-4-methylaniline | 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | mdpi.com |

| Pyrazine-2-carbonyl chloride | 4-Bromo-3-methylaniline | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | mdpi.com |

Commonly used substituted pyrazine-2-carboxylic acids include:

6-Chloropyrazine-2-carboxylic acid: This starting material introduces a chlorine atom at the 6-position of the pyrazine ring. nih.govmdpi.com

5-tert-Butylpyrazine-2-carboxylic acid: This introduces a bulky, lipophilic tert-butyl group at the 5-position. nih.gov

5-tert-Butyl-6-chloropyrazine-2-carboxylic acid: This allows for the simultaneous introduction of both a chloro and a tert-butyl group. nih.gov

The synthesis follows the same pathway: activation of the substituted pyrazine-2-carboxylic acid to its corresponding acyl chloride, followed by condensation with an aniline (such as 2-ethoxyaniline or other substituted anilines). nih.govnih.gov This modular approach enables the systematic exploration of structure-activity relationships by modifying both the pyrazine and phenyl portions of the molecule. researchgate.net

Influence of Substituent Choices on Reaction Efficiency

The efficiency of synthetic methodologies for N-(2-ethoxyphenyl)pyrazine-2-carboxamide and its analogs is significantly governed by the nature of substituents on both the pyrazine and the phenyl rings. The electronic and steric properties of these substituents can influence reaction rates, yields, and even the feasibility of certain synthetic routes. Research into the synthesis of various N-phenylpyrazine-2-carboxamide derivatives has provided valuable insights into these structure-activity relationships.

A common method for synthesizing these compounds involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with a corresponding ring-substituted aniline. mdpi.comnih.govnih.gov The yield of this acylation reaction is a direct indicator of the reaction's efficiency and is sensitive to the substituents present on both reactants.

For instance, in the synthesis of various N-phenylpyrazine-2-carboxamides, the choice of substituents on the pyrazine ring, such as tert-butyl or chloro groups, and on the aniline ring, such as chloro, methyl, or trifluoromethyl groups, has a demonstrable impact on the final product yield. mdpi.com The reaction involves preparing a pyrazine-2-carbonyl chloride from the corresponding carboxylic acid using thionyl chloride, followed by its reaction with a substituted aniline in the presence of a base like pyridine. mdpi.comnih.gov

The data below, derived from the synthesis of analogous compounds, illustrates the variance in reaction efficiency.

Table 1: Influence of Substituents on the Yield of Substituted N-Phenylpyrazine-2-carboxamides

| Pyrazine Ring Substituent | Aniline Ring Substituent | Product | Yield (%) mdpi.com |

|---|---|---|---|

| 6-Chloro | 4-Chloro-3-methyl | 6-Chloro-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | 47 |

| 6-Chloro | 3-Iodo-4-methyl | 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 78 |

| 5-tert-Butyl | 4-Chloro-3-methyl | 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | 86 |

| 5-tert-Butyl-6-chloro | 2-Fluoro | 5-tert-Butyl-6-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide | 71 |

| 5-tert-Butyl-6-chloro | 4-Trifluoromethyl | 5-tert-Butyl-6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | 67 |

The influence of substituents extends to subsequent chemical modifications of the core N-phenylpyrazine-2-carboxamide structure. In the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, a Suzuki cross-coupling reaction is employed. nih.govmdpi.com The efficiency of this palladium-catalyzed reaction is highly dependent on the electronic nature of the substituents on the aryl boronic acid partner. nih.gov The synthesis first involves the TiCl₄-mediated condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid to form the key intermediate, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, which is achieved with a good yield of 75%. mdpi.com This intermediate is then coupled with various substituted aryl boronic acids. mdpi.com

The yields of these coupling reactions vary significantly, indicating a strong substituent effect.

Table 2: Influence of Aryl Boronic Acid Substituents on Suzuki Coupling Reaction Yield

| Substituent on Aryl Boronic Acid | Yield (%) nih.govmdpi.com |

|---|---|

| 4-Methyl (p-tolyl) | 72 |

| 4-Chloro | 68 |

| 3-Acetyl | 60 |

| 4-Methoxy | 57 |

| 4-Methylthio | 52 |

| 3,4-Dichloro | 45 |

| Benzofuran-2-yl | 37 |

From the data, it is evident that electron-donating groups (like 4-methyl) can lead to higher yields, while more complex or deactivating groups can result in lower reaction efficiency. nih.govmdpi.com For example, the reaction with p-tolylboronic acid gave the highest yield of 72%, whereas the reaction with benzofuran-2-ylboronic acid resulted in the lowest yield of 37%. nih.govmdpi.com

Similarly, in the synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, the choice of nucleophile significantly impacts the efficiency of substitution and C-N bond formation reactions. nih.gov Starting from an intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, various amines are introduced via nucleophilic substitution or palladium-catalyzed amination, with yields ranging from moderate to high (53% to 90%). nih.gov This highlights that the steric and electronic profile of the incoming amine substituent is a critical factor in determining the reaction outcome. nih.gov

Structure Activity Relationship Sar Analysis of N 2 Ethoxyphenyl Pyrazine 2 Carboxamide and Its Analogues

Influence of Substituents on Biological Potency and Selectivity

The biological activity of N-aryl pyrazine-2-carboxamides is significantly modulated by the nature and position of substituents on both the phenyl ring and the pyrazine (B50134) core. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Impact of Aromatic Ring Substitutions on Pharmacological Activity

The substitution pattern on the N-phenyl ring plays a pivotal role in determining the pharmacological activity of pyrazine-2-carboxamide derivatives. Studies have shown that both the electronic nature and the position of the substituents are critical for potency.

For instance, in a series of substituted N-phenylpyrazine-2-carboxamides evaluated for their antimycobacterial activity, the presence of specific substituents on the aniline (B41778) ring was found to be a key determinant of their efficacy. nih.govresearchgate.net One of the most active compounds identified was N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, which exhibited significantly higher activity against Mycobacterium tuberculosis than the standard drug pyrazinamide (B1679903). nih.gov This highlights the favorable contribution of a halogen atom at the meta-position and a methyl group at the para-position of the phenyl ring. The introduction of a tert-butyl group at position 5 of the pyrazine ring in conjunction with specific phenyl substitutions also led to potent antimycobacterial agents. nih.gov

The following table summarizes the antimycobacterial activity of selected N-phenylpyrazine-2-carboxamide analogues, illustrating the impact of aromatic ring substitutions:

| Compound | Pyrazine Ring Substituent | Phenyl Ring Substituent | Antimycobacterial Activity (MIC, mg/L) against M. tuberculosis |

| 1 | H | 4-(trifluoromethyl) | ≤ 2 |

| 2 | H | 2-bromo-3-methyl | ≤ 2 |

| 3 | H | 3-iodo-4-methyl | < 2.0 |

| 4 | 5-tert-butyl-6-chloro | 3-iodo-4-methyl | IC90 = 0.819 µg/mL |

| 5 | 6-chloro | 3-iodo-4-methyl | - |

| 6 | 5-tert-butyl | 3,5-bis(trifluoromethyl) | 72% inhibition |

Data sourced from multiple studies. nih.govnih.gov

These findings suggest that a combination of electronic and steric factors governs the interaction of these compounds with their biological target. The presence of electron-withdrawing groups, such as trifluoromethyl, and bulky halogens, like iodine, at specific positions on the phenyl ring appears to be beneficial for antimycobacterial activity. The lipophilicity of the compounds, influenced by these substituents, also plays a role in their ability to penetrate the mycobacterial cell wall. nih.gov

Role of the Carboxamide Linker in Ligand-Target Interactions

The carboxamide linker (-CONH-) is a central feature of N-(2-ethoxyphenyl)pyrazine-2-carboxamide and its analogues, playing a crucial role in mediating interactions with their biological targets. This functional group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), allowing for specific and strong binding to protein residues.

Studies on related heterocyclic carboxamides have demonstrated the importance of the carboxamide linker in binding to various enzymes and receptors. For example, in the development of inhibitors for fibroblast growth factor receptors (FGFR), the carboxamide moiety was a key component of the pharmacophore, participating in essential hydrogen bonding interactions within the kinase domain. nih.gov Modifications to the linker, such as altering its rigidity or replacing it with other functional groups, often lead to a significant loss of biological activity, underscoring its critical role in ligand recognition and binding.

Conformational Effects of Aliphatic and Heterocyclic Moieties on Activity

For example, the addition of alkyl chains of varying lengths to the pyrazine ring or the N-phenyl group can impact the compound's lipophilicity and its conformational freedom. Studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have shown that the length of the alkyl chains is directly correlated with antimycobacterial activity, with longer chains generally leading to increased potency up to a certain point. researchgate.net This suggests that the increased lipophilicity facilitates cell wall penetration, while the conformational flexibility of the alkyl chains allows for optimal positioning within the binding pocket.

The incorporation of heterocyclic rings, either as substituents or as replacements for the phenyl ring, can introduce specific conformational constraints and additional points of interaction. The planarity or non-planarity of these heterocyclic systems can dictate the relative orientation of other parts of the molecule, which is often a critical factor for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazine-2-carboxamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For pyrazine-2-carboxamides, QSAR models have been developed to predict their activity and to guide the design of new, more potent analogues.

One such study focused on a series of 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org The QSAR model developed in this study indicated that the inhibitory activity was correlated with the presence of an N-sec-butylformamide group and a substituted benzene (B151609) ring. acs.org The model was based on easily interpretable molecular descriptors and was validated according to established guidelines, demonstrating its potential for optimizing lead candidates.

Another QSAR study on a set of pyrazinoate esters, which are prodrugs of the active antituberculosis agent pyrazinoic acid, identified several key descriptors that influence antimycobacterial activity. nih.gov These included the Balaban index (a topological descriptor), the calculated n-octanol/water partition coefficient (ClogP), van der Waals surface area, dipole moment, and stretching-energy contribution. nih.gov The resulting QSAR model showed good predictive power and can be used to design new pyrazinoic acid esters with enhanced activity. nih.gov

The development of robust QSAR models for pyrazine-2-carboxamides provides a valuable tool for medicinal chemists, allowing for the in silico screening of virtual compounds and the prioritization of synthetic targets with a higher probability of biological activity.

Ligand Efficiency and Scaffold Hopping Considerations in SAR Optimization

In the process of optimizing the SAR of N-(2-ethoxyphenyl)pyrazine-2-carboxamide and its analogues, two key concepts in modern drug discovery are ligand efficiency and scaffold hopping.

Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a ligand to its target. It is a useful tool for comparing the quality of different fragments or lead compounds and for guiding their optimization. In the context of pyrazine-2-carboxamides, calculating the ligand efficiency of a series of analogues can help identify which substituents or modifications provide the most "bang for the buck" in terms of improving binding affinity. By focusing on increasing ligand efficiency, researchers can avoid the common pitfall of simply adding more atoms to a molecule to increase its potency, which can lead to undesirable properties such as high molecular weight and poor solubility.

Scaffold hopping is a strategy used to identify novel chemical scaffolds that can mimic the biological activity of a known active compound. acs.org This approach is particularly useful when the original scaffold has undesirable properties, such as poor pharmacokinetics or off-target toxicity. In the case of pyrazine-2-carboxamides, scaffold hopping could involve replacing the pyrazine ring with another heterocyclic system while maintaining the key pharmacophoric features required for biological activity.

A successful example of scaffold hopping in a related class of compounds involved the replacement of a central pyrazole (B372694) ring in a known cannabinoid (CB1) receptor antagonist with a pyrazine ring. researchgate.net This led to the discovery of a new series of 5,6-diaryl-pyrazine-2-amide derivatives with potent CB1 antagonistic activity. researchgate.net This demonstrates the power of scaffold hopping to generate novel chemical matter with improved properties while retaining the desired biological activity. By applying these principles to the optimization of N-(2-ethoxyphenyl)pyrazine-2-carboxamide, it may be possible to develop new and improved therapeutic agents.

Molecular Mechanisms of Action and Biological Target Engagement for N 2 Ethoxyphenyl Pyrazine 2 Carboxamide Derivatives

Identification of Potential Biological Targets

Derivatives of N-(2-ethoxyphenyl)pyrazine-2-carboxamide have been investigated for their ability to interact with a variety of biological macromolecules, leading to the identification of several potential targets. These targets can be broadly categorized into enzymes, receptors, and proteins involved in protein-protein interactions.

Enzyme Inhibition Studies

The pyrazine-2-carboxamide scaffold has proven to be a versatile template for the design of inhibitors targeting a wide array of enzymes implicated in various diseases.

Flavivirus NS2B-NS3 Protease: The NS2B-NS3 protease is essential for the replication of flaviviruses, including Dengue and Zika viruses, making it a prime target for antiviral drug development. A series of drug-like, broadly active inhibitors of Flavivirus proteases with a pyrazine-carboxamide core have been developed. These inhibitors have demonstrated significant antiviral activities in cellular assays and in a mouse model of Zika virus infection, with IC50 values as low as 120 nM. nih.gov

DprE1 and InhA: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) and enoyl-acyl carrier protein reductase (InhA) are crucial enzymes in the biosynthesis of the mycobacterial cell wall, representing key targets for anti-tuberculosis drugs. Novel series of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides have been designed as noncovalent inhibitors of DprE1. Certain compounds in this series have shown promising antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values in the low micromolar range. Additionally, molecular docking studies have suggested that some 3-benzylaminopyrazine-2-carboxamides may target InhA, sharing common binding interactions with known inhibitors of this enzyme. nih.gov

Histone Deacetylases (HDACs): HDACs are key regulators of gene expression, and their dysregulation is often observed in cancer. A novel series of class I-selective HDAC inhibitors incorporating a (piperazin-1-yl)pyrazine moiety linked to a 2-aminobenzamide (B116534) zinc-binding group have been synthesized. These compounds were found to be highly selective for HDAC1, 2, and 3 over other HDAC subtypes. One of the most potent compounds, 19f , demonstrated superior anti-leukemic activity compared to the clinically tested class I HDAC inhibitor Entinostat. nih.govacs.org

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. A series of N-substituted indole-based analogues of pyrazine-2-carboxamide have been evaluated as MAO-B inhibitors. The derivative 4e , N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, exhibited significant and selective inhibitory activity against MAO-B with a competitive mode of inhibition and a Ki value of 94.52 nM. nih.govnih.gov

JAK3 Kinase: Janus kinase 3 (JAK3) is a member of the tyrosine kinase family and plays a critical role in immune cell signaling. Some pyrazine-2-carboxamide derivatives have been assessed for their inhibitory activity against a panel of tyrosine kinases, including JAK3. While the inhibitory values were modest, certain compounds demonstrated selective action against JAK3. nih.gov

Bacterial PanD: Aspartate decarboxylase (PanD) is an essential enzyme in the biosynthesis of pantothenate (vitamin B5) in bacteria. While pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide (B1679903), is a known weak inhibitor of PanD, novel pyrazinoic acid-derived analogs have been developed with significantly improved inhibitory potency.

Enzyme Inhibition by Pyrazine-2-carboxamide Derivatives

| Enzyme Target | Derivative Class | Key Findings | Reported Activity |

|---|---|---|---|

| Flavivirus NS2B-NS3 Protease | Pyrazine-carboxamide core | Broadly active inhibitors with in vivo efficacy against Zika virus. nih.gov | IC50 as low as 120 nM nih.gov |

| DprE1 | 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides | Promising antitubercular activity against M. tuberculosis H37Rv. | MIC in the low micromolar range |

| InhA | 3-benzylaminopyrazine-2-carboxamides | Docking studies suggest potential as InhA inhibitors. nih.gov | MIC values ranging from 6 to 42 μM against M. tuberculosis nih.gov |

| HDAC1, 2, 3 | (Piperazin-1-yl)pyrazine linked 2-aminobenzamides | Highly selective class I HDAC inhibitors with anti-leukemic activity. nih.govacs.org | Compound 19f superior to Entinostat nih.gov |

| MAO-B | N-substituted indole-based pyrazine-2-carboxamides | Selective and competitive inhibition. nih.govnih.gov | Ki = 94.52 nM for compound 4e nih.gov |

| JAK3 Kinase | Pyrazine-2-carboxamide derivatives | Modest but selective inhibitory activity. nih.gov | 15-16% inhibition at 10 µM for some derivatives nih.gov |

Receptor Modulation

Derivatives of N-(2-ethoxyphenyl)pyrazine-2-carboxamide have also been shown to modulate the activity of various cell surface and intracellular receptors.

TGR5: Takeda G-protein-coupled receptor 5 (TGR5) is a bile acid receptor that has emerged as a promising target for the treatment of metabolic diseases. A series of 3-phenoxypyrazine-2-carboxamide derivatives were designed and synthesized as potent TGR5 agonists. Several of these compounds exhibited excellent agonist activity, with EC50 values in the nanomolar range, superior to the reference drug INT-777. The most potent compounds, 18g and 18k , displayed remarkable agonistic activities against TGR5. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase receptor that plays a crucial role in cell proliferation and is often dysregulated in cancer. While not directly N-(2-ethoxyphenyl)pyrazine-2-carboxamide derivatives, related pyrazole-fused pyrimidine (B1678525) compounds have been identified as potent EGFR inhibitors. Furthermore, some pyrazine-2-carboxamide derivatives have been shown to inhibit various tyrosine kinases, suggesting a potential for this scaffold to be adapted for EGFR targeting. nih.gov

While research has explored the interaction of pyrazine-2-carboxamide scaffolds with a range of receptors, specific data on the modulation of P2X7R, muscarinic receptors, and CCR5 by N-(2-ethoxyphenyl)pyrazine-2-carboxamide derivatives is not extensively available in the current literature.

Receptor Modulation by Pyrazine-2-carboxamide Derivatives

| Receptor Target | Derivative Class | Key Findings | Reported Activity |

|---|---|---|---|

| TGR5 | 3-phenoxypyrazine-2-carboxamides | Potent agonists with in vivo glucose-lowering effects. nih.govresearchgate.net | EC50 = 1.44 nM (18g) and 0.58 nM (18k) nih.gov |

| EGFR | Pyrazole-fused pyrimidines | Potent inhibition of EGFR kinase activity. nih.gov | IC50 = 0.06 μM for a potent derivative nih.gov |

Protein-Protein Interaction Interference

The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy. While the potential of N-(2-ethoxyphenyl)pyrazine-2-carboxamide derivatives in this area is still being explored, related heterocyclic carboxamide structures have shown promise. For instance, N-phenyl-pyridine-2-carboxamide derivatives have been investigated as modulators of the PD-1/PD-L1 protein-protein interaction, a key checkpoint in immune surveillance. google.com However, specific studies detailing the interference of N-(2-ethoxyphenyl)pyrazine-2-carboxamide derivatives with Bromodomain-containing protein 4 or TGF-beta receptor type-1/2 are not yet prominent in the scientific literature.

Cellular Pathway Perturbations

The engagement of N-(2-ethoxyphenyl)pyrazine-2-carboxamide derivatives with their biological targets can trigger significant alterations in cellular signaling pathways, ultimately affecting cell fate.

Cell Cycle Arrest and Apoptosis Induction: Several studies have demonstrated the ability of pyrazine (B50134) derivatives to induce cell cycle arrest and apoptosis in cancer cells. For example, a dispiropiperazine derivative has been shown to cause G2/M phase arrest in human cancer cells. research-nexus.net These effects are often a consequence of the inhibition of key regulatory proteins, such as kinases or the modulation of signaling pathways that control cell proliferation and survival. The induction of apoptosis, or programmed cell death, is a desirable outcome for anti-cancer therapies, and the ability of these compounds to trigger this process highlights their therapeutic potential.

Mechanistic Insights from Structural Biology

Understanding the three-dimensional structure of N-(2-ethoxyphenyl)pyrazine-2-carboxamide analogues in complex with their biological targets is crucial for elucidating their mechanism of action and for guiding the design of more potent and selective compounds.

X-ray crystallography studies have provided valuable insights into the binding modes of pyrazine-2-carboxamide derivatives. For instance, the crystal structure of a pyrazine-2-carboxamide-bridged two-dimensional polymeric copper complex has been determined, revealing the coordination geometry of the ligand. google.com Furthermore, the crystal structures of various N-substituted pyrazine-2-carboxamides have been elucidated, providing detailed information about their molecular conformation and intermolecular interactions. mdpi.comnih.gov

In the context of enzyme inhibition, the crystal structure of a broadly active pyrazine-carboxamide inhibitor bound to the Flavivirus NS2B-NS3 protease revealed that it binds to an allosteric, mostly hydrophobic pocket of the NS3 subunit. This binding locks the protease in an open, catalytically inactive conformation. nih.gov Such structural information is invaluable for structure-based drug design efforts aimed at optimizing the affinity and selectivity of these inhibitors.

Computational Chemistry and Molecular Modeling Applications in N 2 Ethoxyphenyl Pyrazine 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, it is crucial for understanding how a ligand, such as a pyrazine-2-carboxamide derivative, interacts with the active site of a biological target, typically a protein or enzyme.

Research on various pyrazine-2-carboxamide derivatives has employed molecular docking to elucidate binding modes and predict binding affinities. For instance, studies have successfully docked pyrazine-based compounds into the active sites of various enzymes to predict their inhibitory potential. In one study, a pyrazine-pyridone derivative demonstrated a high binding affinity (S = -7.4519 kcal/mol) with a bacterial target (PDB ID: 4DUH), forming key hydrogen-donor and π-hydrogen bonds. nih.gov Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were docked against DNA gyrase, a vital enzyme in bacteria, to understand their antibacterial potential. semanticscholar.org Another investigation into pyrazine-2-carboxylic acid derivatives identified a compound with a low rerank score of -86.4047 kcal/mol against Mycobacterium tuberculosis InhA protein, suggesting strong potential interaction. researchgate.netresearchgate.net These simulations are critical for structure-activity relationship (SAR) studies, helping to optimize the ligand structure for enhanced potency and selectivity.

| Derivative | Protein Target | Docking Score / Binding Affinity | Key Interactions Noted |

|---|---|---|---|

| Pyrazine-pyridone derivative 5d | Bacterial target (PDB: 4DUH) | -7.4519 kcal/mol | One hydrogen-donor and one π-hydrogen bond. nih.gov |

| Pyrazine-2-carboxylic acid derivative 1c | Mycobacterium tuberculosis InhA | -86.4047 kcal/mol (rerank score) | Predicted to have the highest binding interaction among the series. researchgate.netresearchgate.net |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d | Human Placental Alkaline Phosphatase (PDB: 1EW2) | -6.89 kcal/mol (free energy) | Hydrogen and hydrophobic interactions within the active region. semanticscholar.org |

| Ciprofloxacin (Reference) | S. Typhi DNA Gyrase B (PDB: 5ztj) | -7.12 kcal/mol (free energy) | Selective inhibition of the DNA gyrase enzyme. semanticscholar.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex.

For pyrazine-2-carboxamide derivatives, MD simulations can reveal how the compound behaves in a biological environment, such as in solution or when bound to a receptor. A study on cyanopyrazine-2-carboxamide derivatives utilized MD simulations to understand the molecule's behavior in solutions, providing crucial information about its stability and reactive properties. uantwerpen.be These simulations help to validate docking poses by assessing the stability of the predicted interactions over a period of time. They can also uncover alternative binding modes and provide a more accurate estimation of binding free energies, thus refining the understanding of the compound's mechanism of action at an atomic level. uantwerpen.be

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide detailed information about a molecule's structure, charge distribution, and orbital energies, which are fundamental to its reactivity and interactions.

In the context of pyrazine-2-carboxamide research, DFT has been used to calculate various molecular descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. mdpi.com Studies on substituted amides of pyrazine-2-carboxylic acids have used DFT-derived quantum descriptors, such as electrostatic potentials (Vs,min, Vs,max) and LUMO energy, to develop Quantitative Structure-Activity Relationship (QSAR) models that correlate these electronic properties with cytotoxic activity. nih.gov Such models are valuable for predicting the biological activity of newly designed compounds. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.45 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. mdpi.com |

| ELUMO | -2.58 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. mdpi.com |

| Energy Gap (ΔE) | 3.87 eV | Difference between LUMO and HOMO; indicates chemical reactivity and stability. mdpi.com |

| Ionization Energy (I) | 6.45 eV | Energy required to remove an electron. mdpi.com |

| Electron Affinity (A) | 2.58 eV | Energy released when an electron is added. mdpi.com |

In Silico ADME Prediction and Pharmacokinetic Property Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools use computational models to estimate these pharmacokinetic parameters from a molecule's structure, significantly reducing the time and cost associated with experimental screening.

For pyrazine-2-carboxamide scaffolds, various ADME properties can be predicted. These include aqueous solubility, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450. mdpi.comnih.gov Online servers and software can predict a compound's "drug-likeness" based on rules such as Lipinski's Rule of Five, which helps to identify candidates with favorable oral bioavailability. researchgate.net For example, ADME predictions for a series of sulfonamide-pyridine derivatives were computed using the pkCSM online server, assessing properties like water solubility, Caco-2 permeability, and various inhibitory potentials. nih.gov This early-stage assessment helps to filter out compounds with poor pharmacokinetic profiles, allowing researchers to focus on more promising candidates.

| ADME Property | Predicted Value/Outcome | Interpretation |

|---|---|---|

| Water Solubility (logS) | -4.103 | Indicates moderate solubility. nih.gov |

| Caco-2 Permeability (log Papp) | 0.683 | Suggests good intestinal absorption. nih.gov |

| Human Intestinal Absorption (%) | 93.18% | High predicted absorption from the gut. nih.gov |

| Blood-Brain Barrier Permeability (logBB) | -0.548 | Predicted to be a non-penetrant of the BBB. nih.gov |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions via this metabolic pathway. nih.gov |

Virtual Screening for Novel Pyrazine-2-carboxamide Scaffolds with Desired Activities

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. This approach allows for the rapid and cost-effective identification of novel "hit" compounds with desired biological activities.

Starting with the core pyrazine-2-carboxamide scaffold, virtual screening can be used to explore vast chemical spaces for new derivatives. The process often involves a stepwise filtering approach. researchgate.net Initially, large databases (e.g., ZINC) are screened using methods like similarity searches or structure-based pharmacophores, which define the essential structural features required for binding. researchgate.net The resulting hits are then subjected to more rigorous evaluations, such as molecular docking and scoring, to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net This strategy accelerates the discovery of new pyrazine-based molecules with potentially improved efficacy, selectivity, or pharmacokinetic properties, leveraging the versatility of the pyrazine (B50134) scaffold in medicinal chemistry. nih.gov

Advanced Research Directions and Future Perspectives for N 2 Ethoxyphenyl Pyrazine 2 Carboxamide

Development of Novel Analog Libraries for Enhanced Activity and Specificity

The development of novel analog libraries is a key strategy to enhance the therapeutic potential of the N-(2-ethoxyphenyl)pyrazine-2-carboxamide scaffold. This involves systematic modifications of the core structure to explore structure-activity relationships (SAR) and improve biological activity and target specificity. nih.gov

Researchers have synthesized and evaluated numerous pyrazine-2-carboxamide derivatives to identify compounds with improved efficacy. nih.govnih.gov The process often starts with the condensation of substituted pyrazine-2-carboxylic acid chlorides with various substituted anilines. nih.govmdpi.com Through this approach, libraries of compounds with diverse substitutions on both the pyrazine (B50134) and phenyl rings can be generated.

Key research findings indicate that lipophilicity and the electronic properties of substituents play a crucial role in the biological activity of these compounds. nih.govmdpi.com For instance, the introduction of different functional groups can significantly alter the compound's ability to inhibit specific targets, such as enzymes or receptors. nih.gov Studies on various N-phenylpyrazine-2-carboxamides have demonstrated activities ranging from antimycobacterial to photosynthesis inhibition, highlighting the scaffold's versatility. nih.govmdpi.com The synthesis of complex derivatives through reactions like Michael addition has also been explored, leading to novel structures with potential antimicrobial properties. research-nexus.net

Computational modeling and docking studies are often used in conjunction with synthesis to guide the design of new analogs. nih.gov For example, a study on pyrazine-2-carboxamide derivatives as EML4-ALK inhibitors utilized computational modeling to understand SAR and optimize the lead compound, resulting in a potent antitumor agent in mouse xenograft models. nih.gov

| Compound Modification | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Substitution on the pyrazine ring (e.g., 5-tert-butyl, 6-chloro) | Antimycobacterial, Antifungal, Photosynthesis Inhibition | Lipophilicity is a key determinant of activity. 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity. | nih.gov |

| Structural optimization of pyrazine-2-carboxamide core | EML4-ALK inhibition (Anticancer) | Discovery of a potent EML4-ALK inhibitor with in vivo antitumor activity through structural optimization. | nih.gov |

| Condensation with various ring-substituted anilines | Herbicidal, Antialgal | 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide was the most active photosynthesis inhibitor. | mdpi.com |

| Amino dehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) | Elicitor of secondary metabolites | 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide was effective in enhancing rutin (B1680289) production in callus cultures. | phcog.com |

Multi-target Drug Design Strategies Incorporating Pyrazine-2-carboxamide

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a way to tackle complex diseases like cancer and infectious diseases. The pyrazine-2-carboxamide scaffold is well-suited for the development of multi-target agents due to its structural versatility, which allows for interactions with various biological targets.

Multi-target drug design aims to create single chemical entities that can modulate multiple targets simultaneously, potentially leading to enhanced efficacy, reduced drug-drug interactions, and a lower likelihood of developing drug resistance. Pyrazine carboxamide derivatives have been investigated as inhibitors of multiple kinases, which are crucial in cancer signaling pathways. For example, research into Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors has led to the discovery of pyrazine carboxamide compounds that could be beneficial in immunotherapy, potentially acting on a range of immune cells. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrazine-2-carboxamide Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com For the pyrazine-2-carboxamide scaffold, these computational tools offer powerful methods for designing novel analogs with desired properties.

AI/ML algorithms can be applied at various stages of the drug discovery pipeline. mdpi.comcrimsonpublishers.com This includes target identification, virtual screening of large compound libraries, and de novo drug design. nih.govcrimsonpublishers.com Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data from pyrazine-2-carboxamide analogs to predict the biological activity of new, unsynthesized compounds. mdpi.com This predictive power helps prioritize which molecules to synthesize, saving time and resources.

Deep learning models and generative adversarial networks (GANs) can be used to generate novel molecular structures with optimized properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. nih.gov For instance, AI can be used to design pyrazine-2-carboxamide derivatives that are predicted to have high binding affinity for a specific biological target while minimizing off-target effects. nih.gov Molecular docking and dynamics simulations, often powered by ML, can provide insights into the binding modes of these compounds, further guiding the design process. researchgate.netnih.gov

| AI/ML Application | Description | Potential Impact on Pyrazine-2-carboxamide Discovery |

|---|---|---|

| Virtual Screening | Using ML algorithms to rapidly screen large virtual libraries of compounds to identify potential hits against a specific target. | Accelerates the identification of novel pyrazine-2-carboxamide derivatives with desired biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models that correlate the chemical structure of compounds with their biological activity. | Enables the prediction of activity for new analogs before synthesis, guiding lead optimization. mdpi.com |

| De Novo Drug Design | Employing generative models (e.g., GANs) to design entirely new molecules with optimized properties. nih.gov | Creates novel pyrazine-2-carboxamide-based structures with enhanced potency and selectivity. |

| ADME/T Prediction | Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates. mdpi.com | Helps in the early identification of compounds with poor pharmacokinetic profiles, reducing late-stage failures. |

Exploration of N-(2-ethoxyphenyl)pyrazine-2-carboxamide in Conceptual Combination Therapies

Combination therapy, the use of multiple medications to treat a single disease, is a standard of care for many conditions, including cancer and infectious diseases. The exploration of N-(2-ethoxyphenyl)pyrazine-2-carboxamide and its analogs in combination therapies is a promising research avenue. The goal is to achieve synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects, or to overcome drug resistance.

Pyrazinamide (B1679903), a structurally related compound, is a cornerstone of tuberculosis treatment and is always used in combination with other drugs. newtbdrugs.org Analogs of pyrazinamide are being investigated for their ability to synergize with other anti-TB drugs, potentially leading to shorter treatment regimens or effective treatments for drug-resistant strains. newtbdrugs.org

In the context of cancer, pyrazine carboxamide derivatives that inhibit kinases like HPK1 are being considered for combination with existing immunotherapies, such as checkpoint inhibitors. researchgate.net The rationale is that by modulating the immune system through HPK1 inhibition, these compounds could enhance the anti-tumor immune response elicited by other therapies, especially in patients who are resistant to current treatments. researchgate.net The development of new drug combinations requires thorough testing for safety and efficacy. bohrium.com

Q & A

Q. Q1: What are the optimal synthetic routes for preparing N-(2-ethoxyphenyl)pyrazine-2-carboxamide, and how are intermediates validated?

Methodological Answer: The compound is typically synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and substituted anilines. Key steps include:

- Aminolysis : Reacting pyrazine-2-carbonyl chloride with 2-ethoxyaniline in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine as a base to neutralize HCl .

- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups, though this is more relevant to analogs with bromo/methyl substituents .

Validation : - TLC/HPLC : Monitor reaction progress.

- NMR/IR : Confirm amide bond formation (C=O stretch at ~1669 cm⁻¹) and ethoxy group (C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺).

Structural Analysis

Q. Q2: How do crystallographic studies resolve ambiguities in the molecular conformation of pyrazine-2-carboxamide derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. For example:

- Space Group Determination : highlights discrepancies in space group assignments (monoclinic vs. triclinic) due to temperature or crystal quality. Use SHELX software for refinement .

- Hydrogen Bonding : Intramolecular N–H⋯N interactions stabilize the planar pyrazine-carboxamide unit. Intermolecular bonds (e.g., R₂²(10) motifs) dictate packing .

Data Table :

| Parameter | N-(2-Ethoxyphenyl) Analogue (Hypothetical) | HL1 (Monoclinic) |

|---|---|---|

| Space Group | P21/c | P21/c |

| Dihedral Angle* | ~60°–85° | 61.34°–84.33° |

| H-bond Distance | 2.20–2.56 Å | 2.33–2.71 Å |

| *Between pyrazine and aryl rings. |

Biological Activity Profiling

Q. Q3: What in vitro assays are suitable for evaluating the antimycobacterial activity of N-(2-ethoxyphenyl)pyrazine-2-carboxamide?

Methodological Answer:

- MIC Determination : Use Mycobacterium tuberculosis H37Rv strains in Middlebrook 7H9 broth. Minimum Inhibitory Concentration (MIC) ≥32 μg/mL suggests moderate activity (cf. nitro-substituted analogs in ).

- Cytotoxicity : Assess CC50 in mammalian cell lines (e.g., HEK293) to calculate Selectivity Index (SI = CC50/MIC; SI >10 required for advancement) .

- Enzyme Inhibition : Target Mycobacterium tuberculosis mycolic acid cyclopropane synthase (CmaA2) via molecular docking (PDB: 3HEM) .

Advanced Mechanistic Studies

Q. Q4: How can computational methods predict the binding affinity of this compound to DNA repair enzymes like PARP?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite with PARP1 (PDB: 4UND). Focus on the carboxamide’s hydrogen bonding to Gly863 and pyrazine’s π-π stacking with Tyr907 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. RMSD <2 Å indicates stable binding .

Data Table :

| Parameter | N-(2-Ethoxyphenyl) Analogue | Reference Inhibitor (Olaparib) |

|---|---|---|

| Docking Score (kcal/mol) | -9.2 ± 0.3 | -10.5 ± 0.2 |

| H-bonds Formed | 3 | 4 |

Addressing Data Contradictions

Q. Q5: How should researchers resolve discrepancies in biological activity data between analogs (e.g., nitro vs. ethoxy substituents)?

Methodological Answer:

- SAR Analysis : Compare substituent effects. Nitro groups enhance antimycobacterial activity (MIC 32 μg/mL) but reduce solubility, whereas ethoxy groups improve bioavailability but may lower potency .

- Meta-Analysis : Use databases like PubChem to aggregate results. For example, pyrazine-carboxamides with electron-withdrawing groups (NO₂) show higher target affinity but higher cytotoxicity .

Advanced Crystallography

Q. Q6: What strategies mitigate errors in space group assignment for pyrazine-carboxamide derivatives?

Methodological Answer:

- Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 153 K in improved monoclinic P21/c assignment vs. room-temperature triclinic errors).

- PLATON Validation : Use the ADDSYM routine to check for missed symmetry elements .

- High-Resolution Data : Aim for resolutions <1.0 Å to resolve ambiguities in H-bond networks .

Synthetic Optimization

Q. Q7: How can reaction yields for palladium-catalyzed couplings be improved for aryl-substituted analogs?

Methodological Answer:

- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-couplings (yield increase from 60% to 85%) .

- Solvent Optimization : Use DMF/H₂O mixtures (10:1) for Suzuki reactions to enhance solubility of boronic acids .

- Microwave Assistance : Reduce reaction time from 24h to 1h with 80°C microwave irradiation .

Pharmacological Profiling

Q. Q8: What in vivo models are appropriate for testing the pharmacokinetics of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.